

# Thiolane-2,5-dione: A Technical Guide to Molecular Structure and Bonding

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Compound of Interest		
Compound Name:	Thiolane-2,5-dione	
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### **Abstract**

**Thiolane-2,5-dione** (CAS No: 3194-60-3), a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis. Its structure, featuring a five-membered thiolane ring functionalized with two carbonyl groups, imparts a unique reactivity profile. This document provides a comprehensive technical overview of the molecular structure, bonding characteristics, and physicochemical properties of **thiolane-2,5-dione**. It includes a summary of its computed properties and predicted spectroscopic signatures. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers engaging with this molecule in synthetic and medicinal chemistry applications.

## Introduction

**Thiolane-2,5-dione**, also known as dihydro-2,5-thiophenedione, is a cyclic diketone with the molecular formula C<sub>4</sub>H<sub>4</sub>O<sub>2</sub>S.[1][2] The molecule consists of a saturated five-membered ring containing one sulfur atom and two ketone functionalities at the C2 and C5 positions. The presence of two electrophilic carbonyl carbons, adjacent to a sulfur heteroatom, makes it a valuable intermediate for the synthesis of more complex sulfur-containing heterocycles and other organic molecules.[3] Understanding its structural and electronic properties is crucial for predicting its reactivity and designing novel synthetic pathways. This guide synthesizes available data to provide a detailed profile of its molecular architecture and bonding.



## **Molecular Structure and Bonding**

The core structure of **thiolane-2,5-dione** is a non-planar, five-membered ring. The sulfur atom and the two carbonyl groups significantly influence the molecule's geometry and electronic distribution. The carbonyl groups are strong electron-withdrawing groups, which renders the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic properties.[3]

While a definitive X-ray crystal structure for the parent **thiolane-2,5-dione** is not readily available in the surveyed literature, computational methods provide reliable estimates of its geometric parameters. The bonding within the molecule is characterized by standard single covalent bonds (C-C, C-S, C-H) and double bonds (C=O).

## **Visualizing the Molecular Structure**

The connectivity of atoms in **thiolane-2,5-dione** can be represented as follows:

Figure 1: Molecular graph of thiolane-2,5-dione.

# Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for **thiolane-2,5-dione** is summarized in the tables below. It should be noted that while general physicochemical properties are experimentally derived, detailed geometric and spectroscopic data are often predicted or inferred from closely related analogs due to a lack of direct experimental studies on the parent compound.

# Table 1: General and Physicochemical Properties of Thiolane-2,5-dione



Property	Value	Reference(s)
CAS Number	3194-60-3	[2][3][4]
Molecular Formula	C4H4O2S	[2][4]
Molecular Weight	116.14 g/mol	[3][4]
Appearance	Colorless liquid	[5]
Melting Point	29-30 °C	[5]
Boiling Point	144.4 °C at 760 mmHg	[5]
Density	1.43 g/cm <sup>3</sup>	[5]
Topological Polar Surface Area	59.4 Ų	[2]
Hydrogen Bond Acceptor Count	3	[2]

## Table 2: Predicted Spectroscopic Data for Thiolane-2,5-

dione

Spectroscopic Technique	Feature	Predicted Wavenumber / Chemical Shift
FTIR	C=O Stretch (Ketone)	1700-1750 cm <sup>-1</sup> (strong)
C-S Stretch	600-800 cm <sup>-1</sup>	
¹H NMR	Methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -)	δ 2.5 - 3.0 ppm (singlet or complex multiplet)
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	δ 190 - 210 ppm
Methylene Carbon (-CH <sub>2</sub> -)	δ 30 - 45 ppm	

Note: The values in Table 2 are estimations based on standard functional group frequencies and data from substituted analogs. Experimental verification is required.

## **Experimental Protocols**



The following sections outline generalized experimental procedures for the synthesis and characterization of **thiolane-2,5-dione**. These protocols are based on established chemical transformations for related compounds and should be adapted and optimized for specific laboratory conditions.

## Synthesis of Thiolane-2,5-dione

A primary route for the synthesis of **thiolane-2,5-dione** involves the controlled oxidation of its precursor, tetrahydrothiophene.[3]

Objective: To synthesize **thiolane-2,5-dione** via oxidation of tetrahydrothiophene.

#### Materials:

- Tetrahydrothiophene (Thiolane)
- Oxidizing agent (e.g., Hydrogen Peroxide, Potassium Permanganate)
- Appropriate solvent (e.g., Acetic Acid, Water)
- Catalyst (if required)
- Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

#### Generalized Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene in a suitable solvent such as acetic acid.
- Addition of Oxidant: Cool the solution in an ice bath. Slowly add the chosen oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the stirred solution, maintaining a controlled temperature to prevent over-oxidation to the sulfone.[3]
- Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

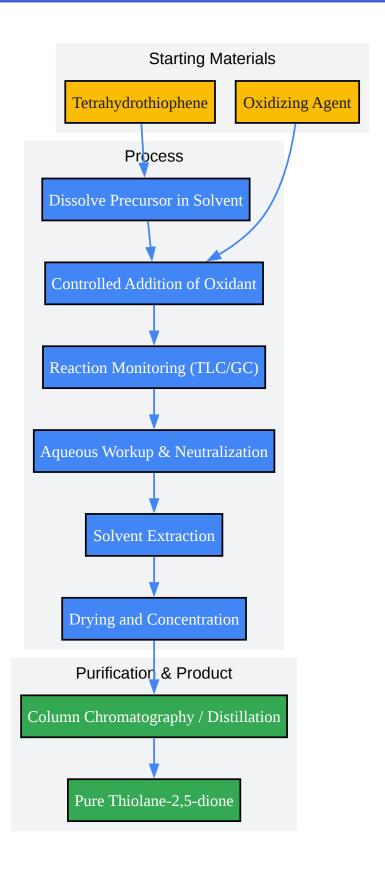






- Workup: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture, for example, with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure thiolane-2,5-dione.





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**Figure 2:** Generalized workflow for the synthesis of **thiolane-2,5-dione**.



## **Characterization Protocols**

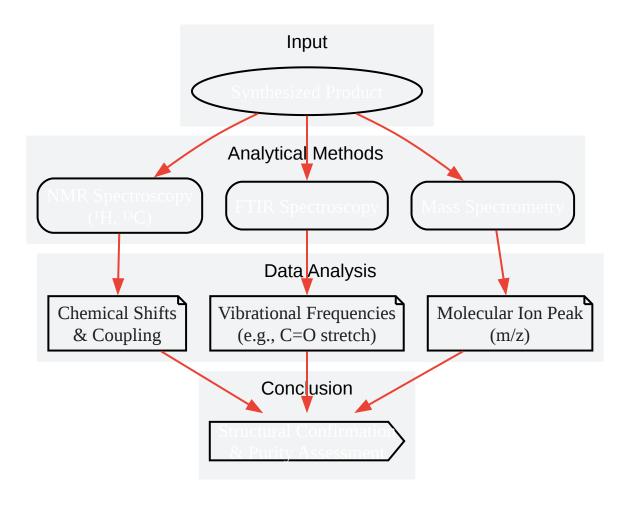
Characterization of the synthesized product is essential to confirm its identity and purity. A combination of spectroscopic methods is typically employed.

Objective: To confirm the structure and purity of the synthesized **thiolane-2,5-dione**.

#### Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl<sub>3</sub>). The spectrum is expected to show a signal for the four equivalent methylene protons. The chemical shift and multiplicity will confirm the electronic environment of these protons.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum in the same solvent. The spectrum should reveal two distinct signals: one in the downfield region corresponding to the carbonyl carbons and another in the upfield region for the methylene carbons.[3]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Acquire the IR spectrum of the sample (as a neat liquid or KBr pellet). The presence of a strong absorption band in the region of 1700-1750 cm<sup>-1</sup> is characteristic of the C=O stretching vibration of the ketone groups. A band in the 600-800 cm<sup>-1</sup> region would indicate the C-S bond.[3]
- Mass Spectrometry (MS):
  - Analyze the sample using a mass spectrometer (e.g., via Electron Ionization, EI-MS) to determine the molecular weight. The molecular ion peak (M+) should correspond to the calculated molecular weight of thiolane-2,5-dione (116.14 g/mol ).





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**Figure 3:** Logical workflow for the structural characterization of **thiolane-2,5-dione**.

## Conclusion

**Thiolane-2,5-dione** is a heterocyclic molecule of significant interest in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, bonding, and key physicochemical properties based on available data. While a comprehensive experimental dataset, particularly from X-ray crystallography, remains to be published, computational and spectroscopic predictions offer valuable insights for researchers. The generalized protocols for synthesis and characterization provided herein serve as a starting point for the practical application of this compound in the laboratory, facilitating its use in the development of novel chemical entities for pharmaceutical and materials science applications.



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